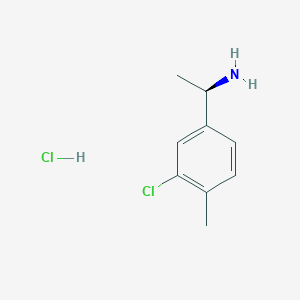

(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride

Description

(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride is a chiral organic compound featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The ethanamine moiety is bonded to the chiral center in the (R)-configuration, which is critical for its stereospecific interactions in biological systems. Its CAS registry number is 856562-92-0 (as per ), and its molecular formula is C₉H₁₃Cl₂N (molecular weight: ~206.11 g/mol, inferred from ). This compound is typically used in pharmaceutical research, particularly in studies targeting enzyme inhibition or receptor binding due to its structural resemblance to bioactive amines.

Properties

IUPAC Name |

(1R)-1-(3-chloro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXIRJOFFYIHSG-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704231 | |

| Record name | (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-92-0 | |

| Record name | (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 3-chloro-4-methylacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents like isopropanol and catalysts such as recombinant Escherichia coli cells .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing efficient biocatalytic systems to ensure high enantioselectivity and yield. The use of polar organic solvent-aqueous systems can enhance the solubility of substrates and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variants

(R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride (CAS 1255306-36-5)

- Structural Difference : The chlorine and methyl groups are swapped (4-chloro-3-methyl vs. 3-chloro-4-methyl in the target compound).

- Properties : Molecular weight = 206.11 g/mol; hazard statements include H302 (harmful if swallowed) and H315/H319/H335 (skin/eye/respiratory irritation) .

- Significance : The positional isomerism may alter electronic and steric effects, impacting binding affinity in biological targets.

Halogen-Substituted Analogs

- (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride (CAS 1257106-65-2): Substitution of methyl with fluorine at the 4-position.

Methyl vs. Bulkier Substituents

- (R)-1-(4-Tert-butylphenyl)ethanamine Hydrochloride : The tert-butyl group introduces significant steric bulk, which may hinder interactions with narrow enzyme active sites but improve lipophilicity .

- (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS 1391540-47-8) : The trifluoromethoxy group enhances metabolic resistance and electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Stereochemical Variants

- (S)-1-(3-Chloro-4-methylphenyl)ethanamine Hydrochloride : The (S)-enantiomer may exhibit divergent biological activity due to enantioselective receptor interactions. For example, (S)-enantiomers of nitrophenyl analogs show distinct binding profiles compared to (R)-forms .

- (R)-1-(3-Nitrophenyl)ethanamine Hydrochloride (CAS 1037092-07-1) : The nitro group’s strong electron-withdrawing effect contrasts with the methyl group, altering electronic density and reactivity .

Table 1: Key Properties of Selected Compounds

Notes:

- Melting points, solubility, and precise toxicity data are unavailable for most compounds.

Biological Activity

(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride, also known as (R)-1-(3-Chloro-4-methylphenyl)ethylamine hydrochloride, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 155.63 g/mol. The presence of a chloro substituent and a methyl group on the aromatic ring enhances its biological activity, potentially influencing its interaction with various neurotransmitter systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Interaction Studies

- Binding Affinity : Interaction studies indicate that this compound may exhibit significant binding affinity to serotonin receptors, which could lead to therapeutic applications in treating mood disorders.

- Neuropharmacological Effects : The compound's structure suggests potential neuropharmacological effects, making it a candidate for further exploration in the treatment of neurological conditions.

Pharmacological Applications

This compound has been investigated for various pharmacological properties:

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

- In Vitro Studies : Compounds with similar structures were tested for their ability to inhibit bacterial growth. For example, derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

- In Vivo Studies : Some analogs showed significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (R)-1-(3-Chloro-4-methylphenyl)ethanamine | Potential antidepressant | Serotonin and dopamine receptor modulator |

| 1-(3-Chloro-4-fluorophenyl)ethanamine | Antimicrobial | Binds to bacterial cell membranes |

| 1-(3-Chlorophenyl)methanamine | Antifungal | Inhibits fungal cell wall synthesis |

Q & A

Basic: What are the common synthetic routes for (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride?

Methodological Answer:

The compound is typically synthesized via reductive amination of the corresponding ketone precursor, 3-chloro-4-methylacetophenone, using a chiral catalyst or resolving agent to achieve the (R)-enantiomer. For example, microwave-assisted reductive amination under controlled conditions (e.g., NaBH4 or H2 with a palladium catalyst) can enhance reaction efficiency and enantiomeric purity . Chiral resolution techniques, such as crystallization with chiral acids (e.g., tartaric acid derivatives), may also isolate the (R)-enantiomer from racemic mixtures .

Advanced: How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?

Methodological Answer:

Optimization strategies include:

- Catalytic asymmetric synthesis : Use of chiral ligands (e.g., BINAP derivatives) with transition metals (e.g., Ru or Rh) to induce stereoselectivity during hydrogenation .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.

- Chiral HPLC analysis : Validate ee using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases, as referenced in pharmaceutical impurity standards .

Basic: What analytical techniques are recommended for confirming the structure and purity?

Methodological Answer:

- NMR spectroscopy : Confirm stereochemistry and substituent positions via 1H/13C NMR, comparing shifts to structurally similar compounds (e.g., fluorophenyl analogs in ) .

- HPLC : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (λmax ~255 nm) to assess purity ≥98% .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., exact mass 193.01 Da for related hydrochlorides) .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) or databases (e.g., Reaxys).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., des-chloro derivatives) that may arise during synthesis .

- X-ray crystallography : For unambiguous structural confirmation, particularly if unexpected NOE effects or coupling constants are observed .

Basic: What are the key safety protocols when handling this compound?

Methodological Answer:

- PPE : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store at -20°C in airtight containers to prevent degradation; stability ≥5 years under these conditions .

Advanced: How to assess decomposition products under different storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Use stability-indicating HPLC methods to track degradation (e.g., hydrolysis of the amine group or chloride loss) .

- Accelerated aging : Model shelf-life using Arrhenius kinetics under elevated temperatures .

Basic: What are the potential research applications of this compound?

Methodological Answer:

- Chiral intermediate : Used in synthesizing pharmaceuticals, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) or adrenergic agonists, leveraging its stereochemistry .

- Reference standard : For quantifying enantiomeric impurities in drug development .

Advanced: How to design in vivo studies considering its pharmacokinetic properties?

Methodological Answer:

- Metabolic stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated oxidation.

- Bioavailability : Conduct dose-response studies in animal models, measuring plasma concentrations via LC-MS/MS.

- Toxicity screening : Evaluate acute toxicity (LD50) and organ-specific effects (e.g., respiratory or CNS impacts noted in Safety Data Sheets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.